REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[C:11]([O:13]C)[CH:10]=[C:9]2[C:4]=1[C:5](=[O:23])[N:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21]C)=[CH:17][CH:16]=1)[CH:7]=[N:8]2.C([S-])C.[Na+]>CN(C=O)C>[OH:2][C:3]1[CH:12]=[C:11]([OH:13])[CH:10]=[C:9]2[C:4]=1[C:5](=[O:23])[N:6]([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[CH:7]=[N:8]2 |f:1.2|
|
Name
|
5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC1=C2C(N(C=NC2=CC(=C1)OC)C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
524 mg
|
Type
|
reactant
|
Smiles
|
C(C)[S-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3.5 hr
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
DMF was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
ADDITION
|
Details
|
Concentrated HCl was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (
|
Type
|
WASH
|
Details
|
a slight amount of MeOH, eluted with 70% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(N(C=NC2=CC(=C1)O)C1=CC=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |